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Compound of Interest

Compound Name: 2-Ethyl-2-hexenal

Cat. No.: B1232207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Ethyl-2-hexenal (CAS No. 645-62-5), a valuable intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Data Presentation
The spectroscopic data for 2-Ethyl-2-hexenal is summarized in the tables below for easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)

Frequency: 90 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.38 Singlet 1H
Aldehyde proton (-

CHO)

6.35 Triplet 1H Vinylic proton (=CH-)

2.30 Quartet 2H

Methylene protons

adjacent to the double

bond (-CH₂-CH=)

2.15 Quintet 2H
Methylene protons (-

CH₂-CH₂-CH=)

1.05 Triplet 3H

Methyl protons of the

ethyl group (-CH₂-

CH₃)

0.95 Triplet 3H

Methyl protons of the

hexenal chain (-CH₂-

CH₃)

¹³C NMR (Carbon-13 NMR) Data

Solvent: Chloroform-d (CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

195.2 C=O Aldehyde carbonyl carbon

154.9 C Quaternary vinylic carbon

149.8 CH Tertiary vinylic carbon

25.4 CH₂
Methylene carbon in the

hexenal chain

22.8 CH₂
Methylene carbon of the ethyl

group

21.7 CH₂
Methylene carbon in the

hexenal chain

13.9 CH₃
Methyl carbon of the hexenal

chain

12.4 CH₃
Methyl carbon of the ethyl

group

Infrared (IR) Spectroscopy
Sample Phase: Liquid Film (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (alkane)

2870 Medium C-H stretch (alkane)

2720 Weak C-H stretch (aldehyde)

1685 Strong
C=O stretch (conjugated

aldehyde)

1640 Medium C=C stretch (alkene)

1460 Medium C-H bend (alkane)
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Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

Source Temperature: 230 °C

Sample Temperature: 150 °C

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

126 45 [M]⁺ (Molecular Ion)

97 100 [M - CHO]⁺

81 60 [M - C₂H₅O]⁺

69 55 [C₅H₉]⁺

55 85 [C₄H₇]⁺

41 95 [C₃H₅]⁺

29 90 [CHO]⁺ or [C₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of liquid 2-Ethyl-2-hexenal (approximately 10-20 mg)

is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a

clean, dry 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of

the CDCl₃. The magnetic field is shimmed to achieve optimal homogeneity.
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically

employed to obtain a spectrum with singlet peaks for each unique carbon atom.

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of neat 2-Ethyl-2-hexenal is placed on the surface of a

clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to

create a thin liquid film.

Background Spectrum: A background spectrum of the empty sample compartment is

recorded to account for atmospheric and instrumental absorptions.

Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR

spectrometer. The infrared spectrum is then recorded.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of 2-Ethyl-2-hexenal is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification

before ionization, or by direct injection.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethyl-2-hexenal.

Sample Preparation

Data Acquisition

Data Analysis

2-Ethyl-2-hexenal

Dissolve in CDCl3 Prepare Neat Liquid Film Introduce into MS Inlet

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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